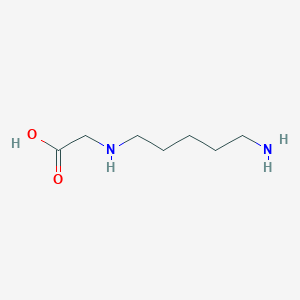![molecular formula C23H36N4O5 B13115525 tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate: is a complex organic compound that features a tert-butyl group, a carbamate group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can lead to the formation of N-oxides, while reduction of the carbamate group can yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of carbamate and morpholine-containing molecules with biological systems. It may also serve as a model compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a valuable tool for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine moiety may also interact with biological membranes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Contains a similar tert-butyl carbamate group but with a different backbone.
N-(tert-Butoxycarbonyl)-2-hydroxyethylamine: Features a tert-butyl carbamate group and a hydroxyethyl moiety.
Uniqueness
What sets tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate apart is its combination of a carbamate group, a morpholine moiety, and a phenyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H36N4O5 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-18-9-7-17(8-10-18)11-12-27-13-15-30-16-14-27/h7-10H,11-16H2,1-6H3,(H2,24,25,26,28,29) |
Clé InChI |
ZGDXXJPYGZUBCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CCN2CCOCC2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
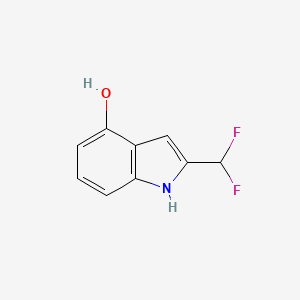

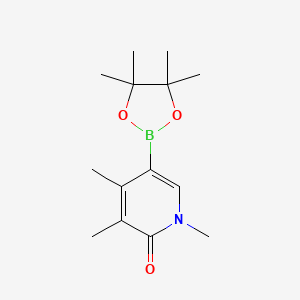

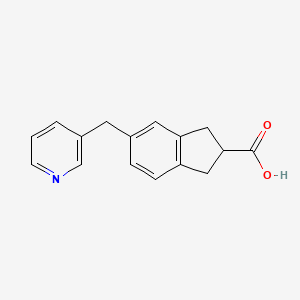
![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)

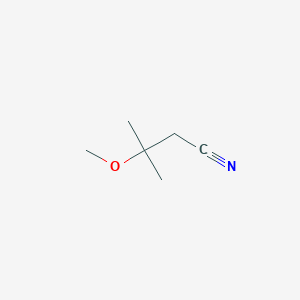
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
